molecular formula C21H17BrN2O3 B15140541 Parp-1-IN-3

Parp-1-IN-3

Cat. No.: B15140541
M. Wt: 425.3 g/mol
InChI Key: VYGPONYCLGMRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp-1-IN-3 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and various cellular processes. PARP-1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp-1-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Parp-1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Parp-1-IN-3 has a wide range of scientific research applications, including:

    Cancer Research: Used to study the effects of PARP-1 inhibition on cancer cells, particularly in combination with DNA-damaging agents.

    DNA Repair Studies: Helps in understanding the role of PARP-1 in DNA repair mechanisms and the impact of its inhibition.

    Neurodegenerative Diseases: Investigated for its potential in treating neurodegenerative diseases by modulating DNA repair and cell death pathways.

    Inflammatory Diseases: Explored for its anti-inflammatory properties and potential use in treating inflammatory conditions.

Mechanism of Action

Parp-1-IN-3 exerts its effects by selectively inhibiting PARP-1, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. This inhibition prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and cell death in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the recruitment of DNA repair proteins, modulation of chromatin structure, and regulation of transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Parp-1-IN-3

This compound is unique due to its high selectivity for PARP-1, which minimizes off-target effects and enhances its therapeutic potential. Its specific chemical structure allows for effective inhibition of PARP-1, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide

InChI

InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26)

InChI Key

VYGPONYCLGMRIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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